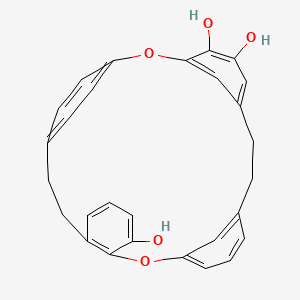![molecular formula C7H14N2 B1204008 3,7-Diazabicyclo[3.3.1]nonane CAS No. 280-74-0](/img/structure/B1204008.png)
3,7-Diazabicyclo[3.3.1]nonane
Overview
Description
3,7-Diazabicyclo[3.3.1]nonane, also known as DBN, is a bicyclic organic compound that has been extensively studied for its potential applications in various fields. DBN is a white crystalline powder that is soluble in water and organic solvents. It has a unique structure that makes it an excellent candidate for use in chemical synthesis, catalysis, and drug discovery.
Scientific Research Applications
Nicotinic Acetylcholine Receptor (nAChR) Ligands : 3,7-Diazabicyclo[3.3.1]nonane is a scaffold for designing ligands that selectively interact with nAChRs. Variations in the hydrogen bond acceptor systems and substituents like alkyl and aryl groups impact its affinity and selectivity for different nAChR subtypes (Eibl et al., 2013).
Stimulus-Sensitive Liposomal Delivery System : It can be used in the design of molecular switches for liposomal delivery systems. Modifications in this compound derivatives enable the fast release of water-soluble compounds from liposomes under specific conditions, such as changes in pH (Veremeeva et al., 2021).
Lipid Bilayer Modifiers : Derivatives of this compound have been synthesized to serve as lipid bilayer modifiers. These derivatives can undergo conformational reorganization under specific conditions, making them useful in the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Pharmacological Applications : Certain derivatives of this compound show potential in the treatment of a wide range of diseases. Their biological activity and toxicity are subjects of ongoing research (Malmakova et al., 2021).
Pharmaceutical Formulations : It has been explored for use in pharmaceutical substances, particularly in oral dosage forms, for treating cognitive impairments and other neurological conditions (Brkich et al., 2020).
Positive Allosteric Modulator of AMPA-Receptors : A derivative of this compound has been studied for its potential as a positive allosteric modulator of AMPA receptors in the CNS, showing promise for treating psycho-neurological diseases (Grigoriev et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3,7-Diazabicyclo[3.3.1]nonane are the AMPA receptors . These receptors are a type of glutamate receptor, which play a crucial role in the mammalian central nervous system . They are directly involved in the formation of cognitive functions and memory .
Mode of Action
This compound interacts with AMPA receptors as a positive allosteric modulator (PAM) . This means it enhances the receptor’s response to its natural ligand, glutamate . This prevents hyperstimulation of the CNS glutamatergic system and neurotoxicity .
Biochemical Pathways
The activation of AMPA receptors by this compound facilitates glutamatergic neurotransmission in the central nervous system . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .
Pharmacokinetics
The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,7-Diazabicyclo[33As a positive allosteric modulator of ampa receptors, it is expected to have good bioavailability and cns penetration to exert its effects .
Result of Action
The activation of AMPA receptors by this compound has been shown to have a cognitive-stimulating effect . It has demonstrated effectiveness in behavioral experiments simulating various acute impairments of memory and cognitive functions, as well as in chronic experiments simulating the pathology of Alzheimer’s disease .
Future Directions
The [3,7]-diazabicyclo[3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids. In recent times, bicyclic bispidine derivatives have been thoroughly investigated for their applications as catalysts, metal chelating agents, and lately in coordination polymers chemistry . These compounds have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
Biochemical Analysis
Biochemical Properties
3,7-Diazabicyclo[3.3.1]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system . The interaction of this compound with AMPA receptors enhances glutamatergic neurotransmission, which is crucial for cognitive functions such as learning and memory . Additionally, this compound has been found to interact with neurotrophic factors like BDNF and NGF, promoting neuronal survival and growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating AMPA receptor activity, leading to enhanced synaptic plasticity and improved cognitive functions . This compound also affects gene expression by inducing the production of neurotrophic factors, which support neuronal health and function . Furthermore, this compound impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the allosteric sites of AMPA receptors, enhancing their response to glutamate and facilitating synaptic transmission . This binding interaction leads to the activation of downstream signaling pathways that promote synaptic plasticity and cognitive functions . Additionally, this compound induces changes in gene expression by upregulating the production of neurotrophic factors such as BDNF and NGF, which are essential for neuronal survival and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and cognitive functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the metabolic flux of neurotransmitters, particularly glutamate, by modulating the activity of AMPA receptors . This modulation affects the levels of metabolites involved in neurotransmission, contributing to the compound’s overall impact on cognitive functions and synaptic plasticity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as synaptic membranes, where it can exert its biochemical effects . The compound’s distribution is crucial for its efficacy in modulating synaptic transmission and enhancing cognitive functions.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized to synaptic membranes, where it interacts with AMPA receptors to modulate synaptic transmission . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its overall biochemical activity .
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPQJKANBKHDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182283 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-74-0 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diazabicyclo(3.3.1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH6VDH22TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


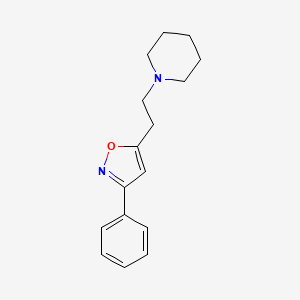

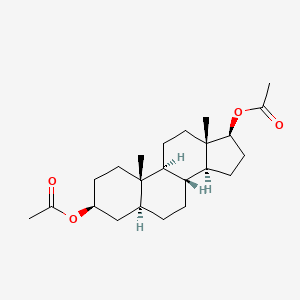
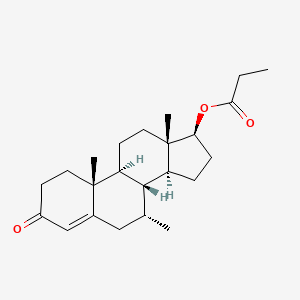

![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)

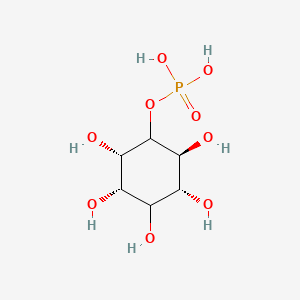

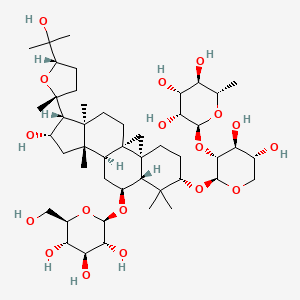
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
